4-Phenylpiperazin-1-amine hydrochloride
Description
4-Phenylpiperazin-1-amine hydrochloride is a piperazine derivative characterized by a phenyl group attached to the piperazine ring and an amine functional group. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its structural analogs (e.g., 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride in ), which share similar applications in drug synthesis . Its phenyl substituent likely enhances lipophilicity and influences receptor-binding interactions, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-phenylpiperazin-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H |
InChI Key |
LYMDNMCPLFABAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Implications
Piperazine vs. Piperidine Cores
- Piperazine derivatives (e.g., 4-Methylpiperazin-1-amine dihydrochloride) exhibit greater conformational flexibility, enabling interactions with diverse biological targets .
Substituent Effects
- Aromatic groups (e.g., phenyl in 4-Phenylpiperazin-1-amine hydrochloride) enhance π-π stacking with aromatic residues in enzymes or receptors .
- Electron-withdrawing groups (e.g., chlorine in 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride) increase binding affinity to polar active sites .
- Heterocyclic moieties (e.g., oxazole in 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride) introduce steric and electronic effects for targeted inhibition .
Pharmacokinetic Considerations
- Compounds with alkyl chains (e.g., 2-(4-Methyl-piperazin-1-yl)-ethylamine hydrochloride) may exhibit improved bioavailability due to increased membrane permeability .
- Trifluoromethyl groups (e.g., in 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride) resist metabolic degradation, prolonging drug half-life .
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